3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene is a synthetic steroid derivative. It is characterized by the presence of an acetoxy group at the 3β position and a p-toluenesulfonyloxy group at the 17β position on the androst-5-ene backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene typically involves multiple steps:
Starting Material: The synthesis begins with androst-5-ene, a naturally occurring steroid.
Acetylation: The 3β-hydroxyl group of androst-5-ene is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3β-acetoxyandrost-5-ene.
Tosylation: The 17β-hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Reduction Reactions: The acetoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Both the acetoxy and p-toluenesulfonyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Acetylation: Acetic anhydride, pyridine
p-Toluenesulfonyl chloride, triethylamineReduction: Lithium aluminum hydride
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: 3β-Hydroxy-17β-(p-toluenesulfonyloxy)androst-5-ene
Hydrolysis: Androst-5-ene-3,17-diol
Scientific Research Applications
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and as a potential ligand for steroid receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The acetoxy and p-toluenesulfonyloxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3β-Hydroxy-17β-(p-toluenesulfonyloxy)androst-5-ene
- 3β-Acetoxy-17β-hydroxyandrost-5-ene
- Androst-5-ene-3,17-diol
Uniqueness
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene is unique due to the presence of both acetoxy and p-toluenesulfonyloxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.
Properties
CAS No. |
1259-22-9 |
---|---|
Molecular Formula |
C₂₈H₃₈O₅S |
Molecular Weight |
486.66 |
Synonyms |
Androst-5-ene-3β,17β-diol, 3-Acetate 17-p-Toluenesulfonate; (3β,17β)-Androst-5-ene-3,17-diol, 3-Acetate 17-(4-Methylbenzenesulfonate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.